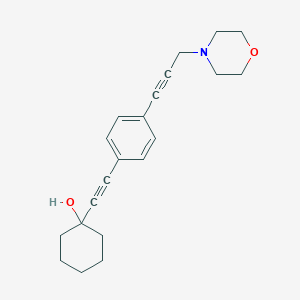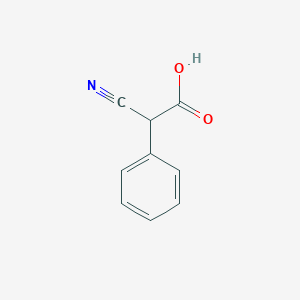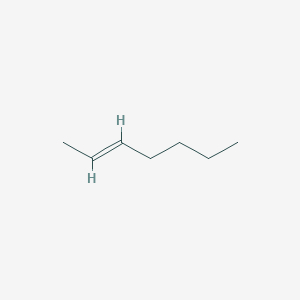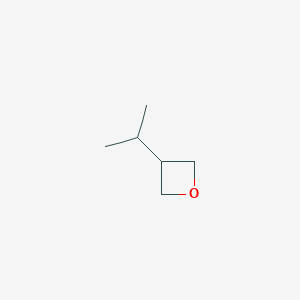
Oxetane, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3-(1-methylethyl)- is a cyclic organic compound with the molecular formula C6H12O. It is commonly used in scientific research due to its unique chemical properties and potential applications.
Aplicaciones Científicas De Investigación
Oxetane, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, Oxetane, 3-(1-methylethyl)- has been used in the development of new synthetic methods and strategies for organic synthesis.
Mecanismo De Acción
The mechanism of action of Oxetane, 3-(1-methylethyl)- is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained ring structure. This unique chemical property makes Oxetane, 3-(1-methylethyl)- a valuable tool for organic synthesis and chemical research.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Oxetane, 3-(1-methylethyl)-. However, studies have shown that it can react with various biological molecules, including proteins and nucleic acids, which may have potential applications in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Oxetane, 3-(1-methylethyl)- is its unique chemical properties, which make it a valuable tool for organic synthesis and chemical research. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Oxetane, 3-(1-methylethyl)- is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of Oxetane, 3-(1-methylethyl)-. One area of focus could be the development of new synthetic methods and strategies for organic synthesis using Oxetane, 3-(1-methylethyl)- as a building block. Additionally, further studies could be conducted to explore the potential applications of Oxetane, 3-(1-methylethyl)- in drug development and other areas of biomedical research. Finally, the potential toxicity of Oxetane, 3-(1-methylethyl)- could be further investigated to determine its safety and potential applications in various fields of scientific research.
Conclusion:
In conclusion, Oxetane, 3-(1-methylethyl)- is a valuable tool for organic synthesis and chemical research due to its unique chemical properties. It has potential applications in various fields of scientific research, including drug development, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Métodos De Síntesis
Oxetane, 3-(1-methylethyl)- can be synthesized through several methods, including the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-ol, or the reaction of 3-bromo-1-propanol with sodium hydride and 2-methylpropan-2-amine. These methods have been widely used in the synthesis of Oxetane, 3-(1-methylethyl)- for scientific research purposes.
Propiedades
Número CAS |
10317-17-6 |
|---|---|
Nombre del producto |
Oxetane, 3-(1-methylethyl)- |
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
3-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-7-4-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CRKITOKPUMNYAG-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1 |
SMILES canónico |
CC(C)C1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
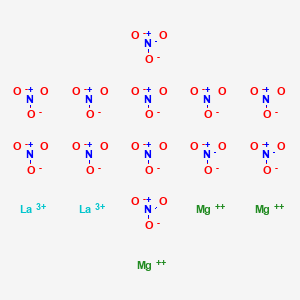
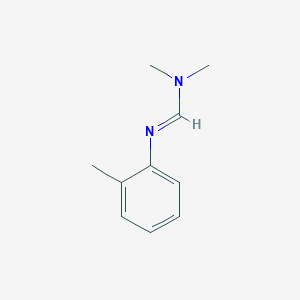
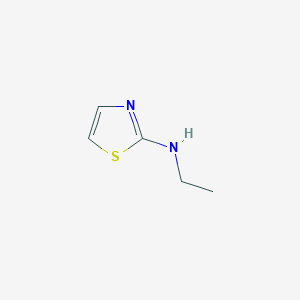
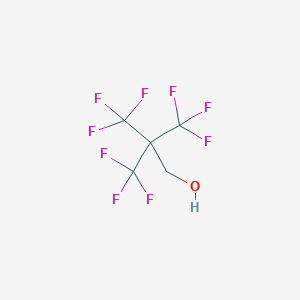
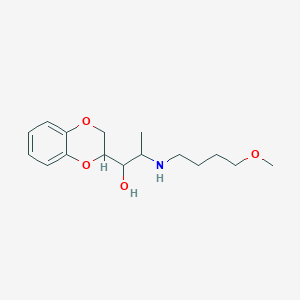
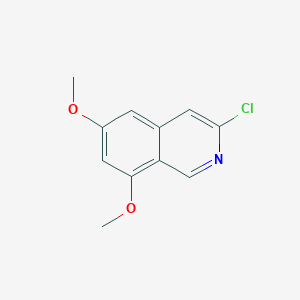
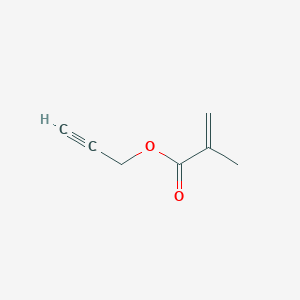
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
